Phosphoramidon functions as a competitive inhibitor and transition-state analog for a range of zinc metalloproteases [1]. Its core mechanism involves several key aspects:
The following diagram illustrates the competitive inhibition mechanism of this compound against its primary enzymatic targets:
This compound competes with native substrate for the zinc-containing active site, preventing peptide cleavage.
This compound is widely used in research to study protease-dependent biological processes. The following table summarizes its key experimental applications:
| Application / Model System | Observed Effect / Role of this compound | Key Findings / Significance |
|---|---|---|
| Endothelin-1 Processing [5] | Inhibits conversion of Big Endothelin-1 to active Endothelin-1. | Suppressed secretion of ET-1 from endothelial cells; identified a this compound-sensitive metalloproteinase as the converting enzyme. |
| Radiopeptide Tumor Targeting [4] | Protects intravenously injected radiopeptides from degradation by inhibiting NEP. | Markedly increased tumor uptake of radiolabeled somatostatin, bombesin, and gastrin analogs in mouse models. |
| ZMPSTE24 Characterization [1] | Competitive inhibitor of the integral membrane protease ZMPSTE24. | Confirmed structural and functional relationship between membrane-bound ZMPSTE24 and soluble gluzincin metalloproteases. |
| Chronic Kidney Disease (CKD) Model [6] | ECE inhibition in a mouse model of adenine diet-induced CKD. | Attenuated CKD progression by reducing ER stress and NLRP3 inflammasome activation; induced protective autophagy. |
A critical and well-documented application is its use to enhance the stability and tumor delivery of radiolabeled peptide drugs, which can be visualized in the following experimental workflow:
This compound co-injection protects radiopeptides from NEP degradation, enabling intact delivery to tumor receptor targets.
The following methodology is adapted from Nock et al. (2014) for studying the effect of this compound on radiopeptide stability and tumor uptake in vivo [4]:
1. Radiopeptide Preparation:
[DOTA-Ala1]SS14 for somatostatin receptor targeting).111In (Indium-111) by mixing the peptide with 111InCl3 in an acidic buffer (e.g., sodium acetate, pH ~5) and heating for 20 minutes.2. Animal Model and Injection:
111In-labeled radiopeptide alone intravenously.111In-labeled radiopeptide with this compound (doses used in the study effectively inhibited NEP).3. Metabolic Stability Analysis:
4. Biodistribution and Tumor Uptake:
The inhibitory potency of this compound varies across its different enzyme targets, as summarized below:
| Target Enzyme | Reported IC₅₀ / Potency | Experimental Context / Notes |
|---|---|---|
| ZMPSTE24 [1] | Preliminary IC₅₀ determined; significantly lower potency than for soluble gluzincins. | Measured using an intramolecular quenched-fluorescence fluorogenic peptide assay. Predicted lower potency based on structural data. |
| Neprilysin (NEP) [4] | Highly potent and reversible competitive inhibitor. | In vivo coinjection in mice effectively inhibited NEP, dramatically increasing intact radiopeptide levels in circulation from <2% to 86%. |
| Endothelin-Converting Enzyme (ECE) [5] | Effective inhibitor of Big ET-1 conversion. | Suppressed IR-ET secretion from cultured endothelial cells; led to accumulation of Big ET-1 and decreased C-terminal fragment. |
The biosynthesis of phosphoramidon involves a specific gene cluster. While the original producer is S. tanashiensis, the closely related Streptomyces mozunensis is also a known producer, and its gene cluster has been characterized [1] [2].
The biosynthetic pathway can be summarized in a logical workflow, from gene to mature product:
The functions of the key genes in the cluster (based on studies of the tal cluster in S. mozunensis) are detailed below [1] [2]:
| Gene | Function in this compound Biosynthesis |
|---|---|
| talD | Codes for a dipeptide synthetase (ATP-grasp enzyme) that condenses the amino acids L-leucine and L-tryptophan [1]. |
| talE | Codes for a unique kinase that forms the phosphoramidate (N-P) bond, creating the core inhibitory structure [1]. |
| talC | Codes for a glycosyltransferase that attaches the L-rhamnose sugar moiety to the phosphoramidate [1]. |
This methodology is adapted from approaches used to screen for similar enzymes [3].
This protocol is based on the established method for confirming the this compound biosynthetic gene cluster [1].
Thermolysin (EC 3.4.24.27) is a thermostable metalloprotease originally isolated from Bacillus thermoproteolyticus that has become a paradigm for understanding catalytic mechanisms in zinc-dependent proteases. As a member of the M4 peptidase family, thermolysin features a characteristic HEXXH zinc-binding motif and demonstrates specificity for cleaving peptide bonds preceding hydrophobic amino acids such as leucine or valine. The enzyme consists of 316 amino acids and is stabilized by four calcium ions that contribute significantly to its thermal stability. Beyond its biochemical interest, thermolysin serves as an important model system for pharmaceutically relevant proteases including angiotensin-converting enzyme (ACE), endothelin-converting enzyme, and various matrix metalloproteinases (MMPs). This structural and mechanistic relationship makes thermolysin an invaluable tool for inhibitor design and mechanistic studies with direct therapeutic applications [1] [2].
Phosphoramidon, a naturally occurring phosphoramidate compound isolated from Streptomyces tanashiensis, represents one of the most potent and specific inhibitors of thermolysin. First characterized in the 1970s, this molecule has become an essential biochemical tool for investigating metalloprotease function and mechanism. This compound exhibits a Ki value of 30 nM at neutral pH against thermolysin, though its inhibitory potency demonstrates significant pH dependence, ranging from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5. The compound functions as a slow-binding inhibitor that mimics the transition state of the proteolytic reaction, providing insights into both enzyme mechanism and inhibitor design strategies for metalloproteases [1].
The three-dimensional structure of thermolysin has been extensively characterized through X-ray crystallography for over 35 years, revealing a bilobal architecture with the catalytic zinc ion positioned in the cleft between domains. The active site microenvironment can be subdivided into several functionally distinct subsites:
The catalytic zinc ion is coordinated by three protein ligands: His-142, His-146, and Glu-166, with the remaining coordination sites available for substrate or inhibitor binding. This arrangement creates a geometrically constrained active site that facilitates nucleophilic attack on the scissile peptide bond. A particularly important catalytic residue is Glu-143, which participates directly in the catalytic mechanism by promoting the attack of a water molecule on the carbonyl carbon of the scissile bond and subsequently functioning as a proton shuttle to transfer the proton to the leaving nitrogen [3].
This compound (N-(α-L-rhamnopyranosyl-oxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a tripartite molecule consisting of three key structural elements:
Structural studies have revealed that the phosphorus-nitrogen bond length in this compound is approximately 0.15 nm, suggesting that the nitrogen does not carry a formal charge. This distinguishes it from the unsubstituted phosphoramidate inhibitor N-phosphoryl-L-leucinamide (P-Leu-NH₂), which features a longer P-N bond (0.18 nm) indicative of a protonated, charged nitrogen. This difference in electronic structure has implications for the precise inhibition mechanism and transition state mimicry [3].
Table 1: Key Structural Features of this compound
| Structural Component | Chemical Characteristics | Role in Inhibition |
|---|---|---|
| L-Rhamnose moiety | (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxane | Solvent exposure, moderate contribution to binding affinity |
| Phosphoramidate group | Rhamnose-O-PO(OH)-NH- | Zinc coordination, transition state mimicry |
| Leucine residue | L-configuration, isobutyl side chain | S1'-pocket occupancy, hydrophobic interactions |
| Tryptophan residue | L-configuration, indole side chain | S2'-pocket binding, hydrophobic interactions |
| C-terminal carboxylate | Free carboxylic acid | Possible electrostatic interactions |
The primary mechanism of thermolysin inhibition by this compound centers on its direct coordination with the catalytic zinc ion through a single oxygen atom of the phosphoramidate moiety. This coordination geometry results in a pseudotetrahedral arrangement around the zinc atom when considered with the three protein-derived ligands (His-142, His-146, and Glu-166). This configuration closely resembles the transition state during peptide bond hydrolysis, wherein the zinc ion polarizes the carbonyl oxygen of the scissile bond, facilitating nucleophilic attack. The phosphoramidate group in this compound thus serves as a transition state analog, mimicking the high-energy intermediate that develops during the proteolytic reaction [3] [1].
Crystallographic studies of the thermolysin-phosphoramidon complex have revealed several critical interactions that stabilize the enzyme-inhibitor complex:
This compound exemplifies the concept of transition state analog inhibition, where the inhibitor closely resembles the putative transition state of the reaction rather than the ground state substrate. In the normal catalytic mechanism, thermolysin facilitates peptide bond hydrolysis through stabilization of a pentacoordinate transition state at the carbonyl carbon of the scissile bond. The phosphoramidate moiety in this compound, with its tetrahedral phosphorus atom and direct zinc coordination, mimics this high-energy intermediate with remarkable fidelity. This mimicry is further enhanced by the protonation state of the phosphoramidate nitrogen, which differs between this compound and simpler phosphoramidate inhibitors, leading to variations in binding geometry and inhibitory potency [3].
The distance between the phosphoramidate nitrogen and the catalytic residue Glu-143 is approximately 0.39 nm in the thermolysin-phosphoramidon complex. This spatial relationship supports the proposed mechanism wherein Glu-143 first activates a water molecule for nucleophilic attack and subsequently shuttles protons to facilitate bond cleavage. By occupying this critical region of the active site and engaging in specific hydrogen bonding interactions, this compound effectively blocks both substrate binding and the catalytic function of Glu-143 [3].
Diagram 1: Molecular mechanism of thermolysin inhibition by this compound showing key binding interactions and inhibitory consequences
This compound demonstrates pH-dependent inhibition against thermolysin, with its potency significantly increasing under acidic conditions. The inhibitor constant (Kᵢ) varies from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5, representing a remarkable 6,000-fold change in affinity across the physiologically relevant pH range. This profound pH dependence suggests that protonation events critically influence the binding interaction, potentially involving the phosphoramidate nitrogen, catalytic glutamate residue (Glu-143), or other ionizable groups within the active site microenvironment. The closely related inhibitor talopeptin, which differs from this compound only in the configuration of the C-4 hydroxyl group on the sugar moiety, exhibits nearly identical pH-dependent behavior, indicating that this stereochemical variation has minimal impact on the ionization-sensitive aspects of binding [1] [5].
The binding of this compound to thermolysin follows a two-step mechanism characterized by rapid initial association followed by a slower isomerization step:
Table 2: Kinetic Parameters of this compound and Related Inhibitors
| Inhibitor | Kᵢ (pH 5.5) | Kᵢ (pH 7.0) | Association Constant (kₒₙ) | Dissociation Constant (K_d) | Special Characteristics |
|---|---|---|---|---|---|
| This compound | ~1.4 nM | ~30 nM | Similar to talopeptin | Weaker than PLT | Natural product, pH-dependent |
| Talopeptin | Similar to this compound | Similar to this compound | Similar to this compound | Similar to this compound | Differs only in sugar configuration |
| PLT (N-phosphoryl-L-leucyl-L-tryptophan) | Lower than this compound | Lower than this compound | Similar dissociation constant | 4-300x stronger than this compound | No sugar moiety, faster isomerization |
| P-Leu-NH₂ (N-phosphoryl-L-leucinamide) | ~1.9 μM | ~1.9 μM | Not determined | Not determined | Pentacoordinate zinc tendency |
Isothermal titration calorimetry (ITC) studies have revealed that this compound binding to thermolysin is driven by a favorable enthalpic contribution (ΔH) that partially compensates for an unfavorable entropic term (-TΔS). This thermodynamic profile is characteristic of inhibitors that displace disordered water molecules from hydrophobic protein pockets, creating an "enthalpic signature" associated with the release of poorly organized water molecules into the bulk solvent. The hydrophobic effect plays a significant role in driving the association, particularly through the burial of the leucine side chain in the S1'-pocket and the tryptophan indole ring in the S2'-pocket. The dissociation of ordered water molecules from these hydrophobic cavities upon inhibitor binding results in a substantial entropy gain that contributes significantly to the overall binding free energy [2].
Recent thermodynamic analyses of phosphonamidate inhibitors binding to thermolysin's S1'-pocket have demonstrated that the stepwise increase in hydrophobic surface area does not correlate linearly with improved binding affinity. Instead, a threshold effect is observed wherein sufficient hydrophobic character must be achieved to displace all the disordered water molecules from the pocket, resulting in a dramatic enhancement of binding affinity once this critical size is exceeded. This phenomenon explains why this compound, with its optimal complementarity to the S1'-pocket, exhibits significantly stronger inhibition than simpler analogs with smaller hydrophobic groups [2].
X-ray crystallography has been instrumental in elucidating the precise molecular details of thermolysin inhibition by this compound. The following protocol outlines the standard methodology for structural characterization:
Protein Crystallization: Native thermolysin is dissolved in 0.05 M Tris/HCl buffer (pH 7.3) containing 50% (v/v) DMSO and 1.9 M caesium chloride to a final protein concentration of 4.0 mM. Crystals are grown at 18°C using the sitting drop vapor diffusion method with water as reservoir solution [2].
Complex Formation: Protein-inhibitor complex crystals are obtained via soaking native crystals in a solution of 0.1 M sodium cacodylate/HCl (pH 6.5), 10% DMSO, 5% MPD, 1 M CaCl₂, and 1.0 mM this compound for 24-48 hours [2].
Data Collection and Structure Determination: X-ray diffraction data are collected at cryogenic conditions using synchrotron radiation. The structure is typically refined to high resolution (0.16-0.23 nm) with R-factors of approximately 17-18% [3].
Through this approach, researchers have determined that this compound binds to thermolysin with the phosphoramidate moiety directly coordinating the catalytic zinc ion, while the leucine and tryptophan side chains occupy the S1' and S2' pockets, respectively. The rhamnose sugar extends toward solvent-exposed regions, forming limited hydrogen bonds with the protein surface [3].
The inhibitory potency of this compound is typically quantified through steady-state kinetic analysis using fluorimetric assays:
Enzyme Assay: Thermolysin activity is measured using a quenched fluorescent dipeptide substrate in appropriate buffer conditions (typically 0.05 M HEPES, pH 7.0, containing 5-10 mM CaCl₂) [1] [2].
Inhibition Measurements: this compound is titrated across a concentration range (typically from 0.1 nM to 100 μM) to determine the concentration-dependent inhibition of enzyme activity.
Data Analysis: The inhibitor constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition). For slow-binding inhibitors like this compound, the time dependence of inhibition must be accounted for in the kinetic model [1] [5].
Stopped-Flow Kinetics: Rapid kinetic techniques are employed to determine association and dissociation rate constants, revealing the two-step binding mechanism characteristic of this compound [5].
Diagram 2: Experimental workflow for comprehensive characterization of this compound inhibition of thermolysin
Isothermal titration calorimetry (ITC) provides direct measurement of the thermodynamic parameters associated with this compound binding:
Sample Preparation: Thermolysin is prepared in appropriate buffer (typically 0.05 M HEPES, pH 7.0, with 5 mM CaCl₂), while this compound is dissolved in the same buffer using DMSO stock solutions (final DMSO concentration <2%) [2].
Titration Experiment: Sequential injections of this compound solution are made into the thermolysin solution in the sample cell while reference cell contains buffer alone.
Data Analysis: The heat flow associated with each injection is measured and integrated to determine the binding isotherm. Nonlinear regression analysis yields the binding constant (K_b), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) [2].
This methodology has revealed that this compound binding to thermolysin is characterized by a favorable enthalpy change that compensates for an unfavorable entropy change, consistent with the displacement of disordered water molecules from hydrophobic pockets and the formation of specific hydrogen bonds and zinc coordination interactions [2].
Structure-activity relationship (SAR) studies have identified the critical molecular components required for potent thermolysin inhibition:
Comparative studies of this compound derivatives have demonstrated that the relative importance of these components varies when considering inhibition of different metalloproteases. For instance, while the leucine residue is critical for thermolysin inhibition, the tryptophan residue appears more important for inhibition of endothelin-converting enzyme (ECE), suggesting differences in the architecture of the corresponding substrate-binding pockets [7].
The structural insights gained from studying this compound inhibition have facilitated the design of increasingly potent thermolysin inhibitors:
These design efforts have been guided by high-resolution crystal structures of inhibitor-enzyme complexes, which reveal the precise atomic interactions responsible for binding affinity and specificity. The resulting compounds serve not only as potent enzyme inhibitors but also as valuable tools for understanding the fundamental principles of molecular recognition in enzyme active sites [1] [2].
This compound has become an indispensable biochemical tool for investigating the catalytic mechanisms of zinc-dependent metalloproteases. Its utility extends beyond thermolysin to include inhibition of various mammalian metalloenzymes:
The cross-reactive inhibition of these clinically relevant enzymes by this compound has accelerated mechanistic studies and inhibitor design efforts across multiple metalloprotease families, demonstrating the broad utility of this natural product as a structural and mechanistic probe [7] [4].
The detailed structural and mechanistic insights gained from studying this compound inhibition have direct implications for pharmaceutical development:
While this compound itself has limited therapeutic potential due to pharmacokinetic limitations and lack of specificity, its structural and mechanistic features have informed the design of numerous clinical candidates targeting medically important metalloproteases [1] [7].
This compound represents a classic example of transition state analog inhibition that has provided profound insights into the catalytic mechanism of thermolysin and related metalloproteases. Its binding mode, characterized by direct zinc coordination and optimal complementarity with the extended active site, has established fundamental principles for inhibitor design against zinc-dependent enzymes. The pH-dependent inhibition kinetics, slow-binding characteristics, and distinctive thermodynamic signature further enrich our understanding of the complex interplay between molecular recognition and catalytic interference.
Future research directions will likely focus on several promising areas:
The table below summarizes the core genes identified in the tal cluster (from Streptomyces mozunensis MK-23) and their established functions in Phosphoramidon biosynthesis [1].
| Gene | Function | Catalyzed Reaction |
|---|---|---|
| talD | ATP-grasp dipeptide synthetase | Condenses L-Leucine and L-Tryptophan to form the Leu-Trp dipeptide backbone (precursor 4). |
| talE | Phosphoramidate-forming kinase | Transfers a phosphoryl group from ATP to the N-terminus of the Leu-Trp dipeptide, creating the key phosphoramidate intermediate (5). |
| talC | Glycosyltransferase | Installs the 6-deoxy-L-sugar moiety (L-rhamnose) onto the phosphoramidate intermediate via a phosphoester linkage, yielding the final product. |
The following diagram illustrates the coordinated biosynthetic pathway:
This compound biosynthetic pathway.
The functions of these genes were confirmed through a series of experiments, primarily involving heterologous expression and in vitro reconstitution [1].
| Experimental Approach | Key Findings |
|---|---|
| Heterologous Expression | Transfer of the tal cluster to Streptomyces sp. MK730-62F2 resulted in production of this compound, confirmed by LC-MS comparison with a commercial standard. |
| Gene Deletion Studies | Individual deletion of talC, talD, or talE led to a loss of this compound production, confirming their essential role. |
| In Vitro Reconstitution | Incubation of purified His-TalE enzyme with ATP and the synthetic Leu-Trp dipeptide generated the predicted phosphorylated intermediate (5), confirmed by HR-MS and NMR. |
| Precursor Supplementation | Adding the synthetic Leu-Trp dipeptide to cultures of the ΔtalD mutant restored this compound production, confirming TalD's role as a dipeptide synthetase. |
The experimental workflow for validating the function of TalE is detailed below:
TalE enzyme function validation workflow.
For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the foundational studies.
Heterologous Expression and Gene Deletion [1]
tal cluster was transferred to the host. For deletion studies, individual genes (talC, talD, talE) and bordering regions were knocked out via mutagenesis before heterologous expression.In Vitro Assay for TalE Kinase Activity [1]
This compound is a potent inhibitor of metalloendopeptidases [1]. It is widely used as a biochemical tool to study enzymes like thermolysin, neutral endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1) [1] [2] [3].
Its inhibitory activity stems from the metal-chelating properties of its phosphoramidate moiety, which mimics the transition state of the protease reaction [1]. This mechanism is illustrated in the structure of human ECE-1 complexed with this compound, which provides a blueprint for rational drug design [2]. The discovery of its compact, three-gene biosynthetic cluster opens new avenues for bioengineering novel protease inhibitors.
The following table summarizes the key phosphoramidon-sensitive enzymes involved in big ET-1 conversion and the role of the inhibitor itself.
| Component | Type/Category | Key Characteristics | Inhibitor Profile |
|---|
| ECE (M1 form) [1] [2] | Membrane-bound, glycosylated metalloproteinase | • Apparent molecular mass: ~300 kDa (gel filtration) [1] [3], 120-131 kDa (SDS-PAGE/sucrose density) [2] • pH optimum: Neutral (pH 7.0-7.5) [1] • High affinity for big ET-1; low activity on big ET-2; minimal on big ET-3 [1] | • This compound: IC50 ~1 µM [1] • Not inhibited by thiorphan (NEP 24.11 inhibitor) or bacitracin [1] [2] | | ECE (M2 form) [1] | Neutral Endopeptidase 24.11 (NEP) | • Apparent molecular mass: ~65 kDa [1] • pH optimum: 7.5 [1] • Converts both big ET-1 and big ET-2 [1] | • This compound: IC50 ~0.3 nM [1] • Inhibited by thiorphan and bacitracin [1] | | This compound [4] [5] [6] | Metalloendopeptidase Inhibitor | • Isolated from Streptomyces [6] • Inhibits ECE activity in vitro and in vivo [4] [5] [6] • Does not affect the hypertensive action of mature ET-1 [4] [6] | • Suppresses big ET-1-induced pressor action in rat kidney (IC 10⁻⁴ M) [5] • Attenuates big ET-1 hypertensive effect in animals (0.25 mg/kg/min i.v.) [6] |
The foundational role of this compound-sensitive ECEs was established through a series of key experiments. The following table outlines the core methodologies and findings from critical studies.
| Experimental Context | Key Methodology | Major Findings |
|---|
| Aortic Endothelial Cells (In Vitro) [4] | • Big ET-1 incubated with endothelial cell membrane fraction. • ET-1 measured via immunoassay and HPLC. • this compound/thiorphan added to assess inhibition. | • Membrane fraction generated immunoreactive ET-1 identified as ET-1[1-21]. • Increase in ET-1 correlated with C-terminal fragment (22-39). • This compound suppressed ET-1/CTF secretion and increased big ET-1 secretion. Thiorphan had no effect. | | Porcine Lung Membrane (Enzyme Purification) [1] [2] | • ECE solubilized from membrane fraction (Lubrol PX) and purified via chromatography. • Enzyme activity characterized against big ET isopeptides. | • Two distinct ECE activities separated: M1 (ECE, ~300 kDa) and M2 (NEP, ~65 kDa). • M1 has high specificity for big ET-1. M1 is glycosylated, monomeric, inhibited by this compound (not thiorphan), and restored by Zn²⁺ after EDTA inactivation [2]. | | Isolated Perfused Rat Kidney (Ex Vivo) [5] | • Rat kidney perfused with big ET-1 or ET-1. • Vascular perfusion pressure and immunoreactive ET levels measured with/without this compound. | • Big ET-1 induced a pressor response and increased tissue immunoreactive-ET. • This compound suppressed big ET-1-induced pressor action and immunoreactive-ET accumulation. It slightly sustained ET-1's pressor effect, shared by kelatorphan (NEP inhibitor), suggesting NEP also degrades ET-1 in the kidney. | | Rat Vas Deferens (Tissue-Specific) [7] | • Prostatic portion of rat vas deferens field-stimulated. • Contractile responses to big ET-1, ET-1, and big ET-3 measured with/without this compound. | • Big ET-1 was nearly as potent as ET-1 in enhancing nerve-mediated contractions; big ET-3 was inactive. • This compound markedly reduced the response to big ET-1 but not ET-1, indicating a specific ECE present that converts big ET-1 but not big ET-3. |
The following diagram illustrates the key steps in the synthesis and signaling of Endothelin-1, highlighting the crucial inhibitory action of this compound.
This conversion is a critical step in activating the potent signaling pathways of ET-1. The generated ET-1 binds to its G-protein coupled receptors (ETAR and ETRB) on the cell surface, initiating complex downstream signaling cascades [8] [9]. These include the MAPK, PI3K/AKT, NF-κB, and calcineurin pathways, which influence diverse cellular processes such as contraction, proliferation, survival, and hypertrophy [8] [10] [9]. In cancer, this pathway can cross-talk with others, like the Hippo/YAP pathway, to promote oncogenic traits like metastasis and therapy resistance [10].
The following table summarizes the available quantitative solubility data for Phosphoramidon Disodium Salt. The free acid form of this compound (CAS 36357-77-4) is also available, but the disodium salt is generally preferred for experimental use due to its enhanced water solubility and stability [1].
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO [2] | 100 mg/mL | 169.64 mM | Suitable for in vitro stock solutions. |
| Water [2] | 100 mg/mL | 169.64 mM | Direct dissolution possible for the disodium salt. |
For in vivo studies, the search results provide several validated formulations for creating a working solution [2]:
It is recommended to use these mixed solutions immediately for optimal results [2].
This compound is a potent inhibitor of several zinc metalloproteases. The table below outlines its reported half-maximal inhibitory concentration (IC50) values for different enzyme targets.
| Enzyme Target | Reported IC50 Value | Reference |
|---|---|---|
| Neutral Endopeptidase (NEP) [2] [1] | 0.034 μM | Selleckchem / MedChemExpress |
| Endothelin-Converting Enzyme (ECE) [2] [1] | 3.5 μM | Selleckchem / MedChemExpress |
| Endothelin-Converting Enzyme-2 (ECE-2) [3] | 4 nM | ScienceDirect Topics |
| Angiotensin-Converting Enzyme (ACE) [2] [1] | 78 μM | Selleckchem / MedChemExpress |
| Thermolysin [1] | 0.4 μg/mL | MedChemExpress |
The following experimental workflows, derived from research publications, illustrate how this compound is used to study enzyme function.
In vivo protocol for studying ECE activity [4]
In vitro protocol for measuring ECE inhibition [5] [4]
While the search results confirm that this compound disodium salt has enhanced stability and can be shipped at room temperature [2] [1], they do not provide specific data on its shelf life in solution or under various storage conditions (e.g., pH, temperature, freeze-thaw cycles).
Given the lack of specific stability data, it is strongly advisable to follow these general best practices for handling this compound in a research setting:
The table below summarizes key quantitative findings from foundational studies on Phosphoramidon's effects.
| Experimental Factor | Effect on this compound Analgesia | Effect on Basal Pain Threshold | Key Findings |
|---|---|---|---|
| Normal Sleep | Potentiated | No significant change | Co-administration with MAO-B inhibitor Deprenyl or substrate β-phenylethylamine (PEA) enhanced analgesic action [1] [2]. |
| REM Sleep Deprivation (REMSD) | Abolished | Decreased | This compound alone lost its analgesic effect; Deprenyl and/or PEA could not restore analgesia [1] [2]. |
| Dosage (in rats) | N/A | N/A | This compound: 250 µg (intracerebroventricular, icv); Deprenyl: 2.5-10 mg/kg (intraperitoneal, ip); PEA: 40 µg (icv) [1] [2]. |
To replicate the core findings, the following methodology can be employed.
The proposed mechanism of action and its interaction with sleep can be visualized through the following pathway and experimental sequence.
> Proposed neurochemical pathway of this compound's analgesia and its modulation by sleep and MAO-B.
> Sequential workflow for investigating this compound's analgesic effects under sleep deprivation.
This compound Disodium is a potent and specific inhibitor of metalloproteases, widely utilized in biochemical research as a tool to study enzyme function and signaling pathways [1] [2]. It is a microbial metabolite that effectively blocks the activity of key enzymes involved in numerous physiological processes, including cardiovascular function, neurobiology, and cancer [1] [3]. Its primary value lies in its ability to allow researchers to dissect complex biological systems by selectively inhibiting specific metalloenzymes.
This compound Disodium acts by chelating the zinc ion at the active site of metalloproteases, thereby blocking their catalytic activity [2]. The following diagram illustrates its primary inhibitory pathway and biological consequences:
The table below summarizes the key enzyme targets of this compound Disodium and their respective half-maximal inhibitory concentration (IC50) values, which indicate the compound's potency:
| Enzyme Target | IC50 Value | Biological Role of Target |
|---|---|---|
| Neutral Endopeptidase (NEP) | 0.034 μM [1] | Degrades vasoactive peptides, including amyloid-β [4] |
| Endothelin-Converting Enzyme (ECE) | 3.5 μM [1] | Converts big endothelin-1 to the potent vasoconstrictor endothelin-1 [5] |
| Angiotensin-Converting Enzyme (ACE) | 78 μM [1] | Converts angiotensin I to angiotensin II, a key regulator of blood pressure [1] |
| Thermolysin | 0.4 μg/mL [3] | A bacterial metalloprotease; the original model for inhibitor studies [3] |
This protocol is adapted from methods used to characterize ECE and NEP inhibition [1] [5].
This compound Disodium has been used to study the role of its target enzymes in whole organisms. The workflow below outlines a typical in vivo experiment:
The table below summarizes critical data for handling the compound in a laboratory setting.
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 587.47 g/mol [4] / 589.48 g/mol [1] | Minor variations may exist between suppliers. |
| Solubility | 100 mg/mL in Water [1] | Yields a concentration of approximately 170 mM [1]. Soluble to 100 mM in water [4]. |
| Purity | ≥95% [4] / 99.86% [1] | |
| Storage | -20°C, sealed, away from moisture [4] |
For animal experiments, a clear solution can be prepared as follows [1]:
Phosphoramidon is an inhibitor of endothelin-converting enzyme (ECE), which is responsible for the final step in the synthesis of endothelin-1 (ET-1), a potent vasoconstrictor implicated in kidney injury [1]. The therapeutic effect of this compound in kidney disease models primarily involves the following mechanisms:
The diagram below illustrates the signaling pathways regulated by this compound in renal protection.
This compound Signaling in Kidney Cells
The following tables summarize the experimental models, dosing, and key findings of this compound application in renal studies.
Table 1: In Vivo Study of this compound in Ischemic Acute Renal Failure (Rats)
| Aspect | Details |
|---|---|
| Disease Model | Ischemic acute renal failure in anesthetized rats [2] |
| Administration | Intravenous infusion [2] |
| Dosage | 0.03 and 0.1 mg/kg per minute [2] |
| Key Findings | - Significantly suppressed tubular sodium wasting (measured by fractional excretion of sodium) [2]
Table 2: In Vivo and In Vitro Studies of this compound in Chronic Kidney Disease (CKD)
| Aspect | Details |
|---|---|
| Disease Model | In Vivo: Adenine diet-induced CKD in mice [1] |
| Cellular Model | In Vitro: Human kidney proximal tubular epithelial cells (HK-2 cell line) [1] |
| Key Findings | - In Vitro: Inhibited ET-1 and ET-2 induced ER stress and NLRP3 inflammasome activation [1]
Here are the methodologies for key experiments involving this compound.
This protocol is adapted from a study that developed a rapid, homogeneous assay for measuring this compound-sensitive ECE activity using the scintillation proximity assay (SPA) principle [3] [4].
[¹²⁵I]big ET-1 to [¹²⁵I]ET-1, which is detected by an ET-1-specific antibody and SPA beads without the need for separation steps [3].[¹²⁵I]big ET-1 at 37°C for 0.5 to 6 hours. Include a separate tube with the enzyme pre-incubated with this compound to assess inhibition [3].This protocol is based on the study that demonstrated the attenuation of ischemic acute renal failure by this compound in rats [2].
Phosphoramidon is a naturally occurring phosphoramidate compound originally isolated from Streptomyces tanashiensis that has become an invaluable biochemical tool in drug discovery research. As a potent metalloendopeptidase inhibitor, this compound displays significant activity against several clinically relevant enzymes including endothelin-converting enzyme (ECE), neprilysin (NEP), and thermolysin. The compound has been particularly useful in studies of the renin-angiotensin-aldosterone system (RAAS) and endothelin system, both of which play critical roles in cardiovascular physiology and pathology. The unique properties of this compound have made it especially suitable for high-throughput screening (HTS) applications where researchers seek to identify novel therapeutic compounds targeting these important enzyme systems.
The transition toward label-free detection methods in modern drug discovery has further enhanced the utility of this compound as a tool compound and positive control in HTS campaigns. Traditional fluorescence and chemiluminescence-based detection modalities, while high-throughput, are frequently susceptible to compound-dependent screening artifacts that lead to false positives or negatives. In contrast, this compound-based assays utilizing advanced detection methods such as mass spectrometry and scintillation proximity assays provide robust, direct measurement of enzyme activity without the need for fluorescent labels or other modifications that can potentially interfere with accurate results. This application note provides detailed protocols and methodological considerations for implementing this compound-inhibitable enzyme assays in high-throughput drug discovery settings.
This compound (N-(α-L-rhamnopyranosyl-oxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a naturally occurring phosphoramidate that functions as a transition state analog inhibitor of metalloendopeptidases. The compound consists of a L-rhamnose sugar moiety linked to a dipeptide (L-leucyl-L-tryptophan) through a phosphoramidate bond. This unique structure closely resembles the tetrahedral transition state intermediate formed during peptide bond hydrolysis by metalloproteases, allowing it to bind with high affinity to the active site of these enzymes. Research has demonstrated that this compound exhibits slow-binding inhibition characteristics against thermolysin, with its inhibitory potency showing significant pH dependence, varying from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5.
The primary mechanism of action involves chelation of the catalytic zinc ion within the active site of metalloendopeptidases through its phosphoramidate group, thereby preventing substrate access and hydrolysis. X-ray crystallographic studies of the thermolysin-phosphoramidon complex have revealed detailed structural information about these interactions, showing how the inhibitor's dipeptide portion occupies the enzyme's substrate-binding pockets. This structural knowledge has been instrumental in rational drug design efforts targeting metalloproteases and has facilitated the development of more potent and selective inhibitors based on the this compound scaffold.
This compound displays a characteristic selectivity profile across different metalloendopeptidases, making it particularly useful for distinguishing between enzyme activities in complex biological systems. The table below summarizes the inhibitory potency (IC₅₀) of this compound against key molecular targets:
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ Value | Biological Significance |
|---|---|---|
| Neprilysin (NEP) | 0.034 μM | Involved in degradation of vasoactive peptides; target for cardiovascular drugs |
| Thermolysin | 30 nM (at neutral pH) | Bacterial metalloprotease; model enzyme for drug discovery |
| Endothelin-Converting Enzyme (ECE) | 3.5-4 μM | Key enzyme in production of potent vasoconstrictor endothelin-1 |
| Angiotensin-Converting Enzyme (ACE) | 78 μM | Critical component of RAAS system; target for hypertension treatment |
This differential inhibition profile enables researchers to selectively target specific enzymatic pathways in screening assays. The particularly potent inhibition of NEP has made this compound especially valuable in cardiovascular drug discovery, where NEP inhibition has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension.
Traditional high-throughput screening methods utilizing this compound have primarily focused on endothelin-converting enzyme (ECE) activity and related metalloendopeptidases. These assays have typically employed detection methods such as scintillation proximity assays (SPA) and enzyme-linked immunosorbent assays (ELISA) that allow for rapid processing of large compound libraries. The SPA approach developed for measuring this compound-sensitive ECE activity exemplifies the traditional HTS methodology, leveraging specific antibody capture and radioisotopic detection to quantify enzyme activity without separation steps.
In these conventional systems, this compound serves as both a tool for target validation and a reference compound for assessing the potency of novel inhibitors. Studies have confirmed the presence of this compound-inhibitable ECE activity in endothelial cells and various brain regions, with particularly strong localization in the hypothalamus, midbrain, and medulla oblongata—sites consistent with the selective distribution of the endothelin-1 synthetic pathway. This tissue distribution pattern has important implications for both cardiovascular and neurological drug discovery programs. The this compound-sensitive ECE activity in these tissues is predominantly membrane-associated, requiring detergent extraction for solubilization, which must be considered when designing screening assays.
Recent advances in mass spectrometry (MS) technologies have revolutionized high-throughput screening applications involving this compound-sensitive enzymes. Modern MS platforms such as RapidFire MS and MALDI-TOF systems now enable truly label-free detection of enzyme activities at rates exceeding 100,000 samples per day. These systems directly measure the conversion of substrates to products without the need for fluorescent or radioactive labels, thereby eliminating a significant source of assay interference and false results.
The key advantage of these MS-based approaches is their ability to directly quantify both substrate depletion and product formation in enzymatic reactions, provided a measurable mass shift occurs between substrate and product. This capability makes most enzyme targets principally amenable to mass spectrometric analysis regardless of their specific catalytic mechanisms. Recent integration of ion mobility separation within HTS-capable mass spectrometers has further enhanced these platforms by enabling separation of complex and isobaric compounds such as lipid classes, thereby expanding the range of enzyme targets that can be screened using this compound-based assays.
Table 2: Comparison of HTS Detection Methods for this compound-Sensitive Enzymes
| Detection Method | Throughput | Advantages | Limitations |
|---|---|---|---|
| Scintillation Proximity Assay (SPA) | Medium (hundreds to thousands/day) | Homogeneous format; no separation steps required | Radioactive materials; limited dynamic range |
| ELISA-Based Detection | Medium | High specificity; well-established protocols | Multiple washing steps; lower throughput |
| RapidFire Mass Spectrometry | High (thousands to tens of thousands/day) | Label-free; direct measurement; minimal interference | High equipment cost; specialized expertise required |
| MALDI-TOF Mass Spectrometry | Very High (>100,000/day) | Extremely fast read times; minimal sample preparation | Limited quantitation accuracy; matrix effects |
The SPA method provides a homogeneous assay format requiring no separation steps, making it ideal for high-throughput screening of potential ECE inhibitors. This assay leverages the specific detection of endothelin-1 (ET-1) produced from big ET-1 cleavage by ECE using an ET-1-specific antibody and protein A-coated SPA beads. The protocol can be completed in approximately half a day, allowing for efficient screening of compound libraries.
Figure 1: Workflow of SPA-based ECE activity assay. The homogeneous format requires no separation steps, making it ideal for high-throughput screening.
Materials and Reagents:
Procedure:
Validation Notes:
Mass spectrometry-based screening represents a cutting-edge approach for measuring this compound-sensitive enzyme activities in a label-free format. These methods directly quantify substrate depletion or product formation by measuring mass-to-charge ratios, eliminating potential artifacts associated with labeled substrates. The protocol below describes a generic MS-based assay adaptable for various metalloendopeptidase targets.
Figure 2: Workflow for MS-based screening of this compound-sensitive enzymes. This label-free approach directly measures substrate conversion without chemical modifications.
Materials and Reagents:
Procedure:
Key Optimization Parameters:
The primary readout from this compound-based screening assays is the percentage inhibition of enzyme activity at a single compound concentration, typically 10 μM for primary screening. For confirmed hits, dose-response curves are generated to determine IC₅₀ values. Data should be normalized to positive controls (this compound at maximum inhibitory concentration) and negative controls (no inhibitor). The following formula is used to calculate percentage inhibition:
% Inhibition = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] × 100
For MS-based assays, signal represents the ratio of product peak area to internal standard peak area or the substrate depletion percentage. The use of internal standards is strongly recommended for MS-based approaches to account for potential ionization variations.
Hit validation is a critical step following primary screening with this compound-sensitive assays. Confirmed hits should be evaluated in counter-screens to exclude non-specific inhibitors and assay artifacts. Recommended counter-screens include:
This compound serves as an excellent benchmark compound during these validation studies due to its well-characterized selectivity profile and potency. The expected rank order of potency for this compound is NEP > ECE > ACE, which provides a useful reference for assessing the selectivity of newly identified inhibitors.
The field of high-throughput screening continues to evolve with technological advancements that enhance the utility of this compound-based assays. Several emerging approaches show particular promise:
Acoustic Mist Ionization Mass Spectrometry (AMI-MS) represents a cutting-edge technology that enables ultra-high-throughput analysis without liquid chromatography separation. This approach uses acoustic energy to create tiny sample droplets that are directly ionized and introduced into the mass spectrometer, achieving analysis rates of approximately 1 sample per second. The exceptional tolerance of AMI-MS to buffer components and complex matrices makes it ideally suited for this compound-sensitive enzyme assays in more physiological conditions.
Cellular Phenotypic Screening approaches utilizing this compound have gained traction as they provide more physiologically relevant data compared to biochemical assays. These systems monitor endogenous metalloendopeptidase activities in intact cells, potentially revealing effects on cellular pathways and networks that might be missed in reductionist biochemical assays. This compound's cell permeability makes it particularly useful in these applications for establishing baseline inhibition and validating target engagement.
Structural Biology Integration with high-throughput screening data represents another emerging trend. The detailed structural information available for this compound bound to enzymes like thermolysin provides a foundation for structure-based drug design approaches that can optimize hits identified through screening campaigns. Combining HTS with structural insights can significantly accelerate the lead optimization process for this compound-sensitive targets.
Table 3: Troubleshooting Common Issues in this compound-Based Screening Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Non-specific substrate degradation | Include protease inhibitor cocktails; optimize substrate concentration |
| Poor signal-to-noise ratio | Enzyme concentration too low or high | Perform enzyme titration; optimize incubation time |
| This compound shows reduced potency | Enzyme source variation; buffer conditions | Verify enzyme identity and purity; check pH sensitivity of inhibition |
| Low hit confirmation rate | Assay interference compounds | Implement counter-screens; switch to label-free detection methods |
| Inconsistent results across plates | Edge effects in microplates | Use quality-controlled plates; implement proper plate sealing |
This compound remains an essential tool compound in high-throughput screening campaigns targeting metalloendopeptidases. Its well-characterized inhibition profile, established mechanism of action, and compatibility with various detection platforms make it invaluable for both assay development and validation. The protocols described in this application note provide robust methodologies for implementing this compound-based screening in modern drug discovery pipelines, with particular relevance to cardiovascular and neurological disorders. As screening technologies continue to evolve toward more physiologically relevant and label-free approaches, this compound will likely maintain its important role as a reference compound and biochemical tool for years to come.
This compound is a natural product metabolite isolated from Streptomyces tanashiensis and is a potent competitive inhibitor of zinc metalloproteases [1] [2]. Its primary research application lies in its ability to inhibit Neutral Endopeptidase (NEP; neprilysin), a key enzyme located on the surface of airway epithelial cells that degrades and inactivates various inflammatory, bronchoconstrictive peptides [3] [4].
By blocking NEP, this compound allows researchers to study the effects of elevated levels of these peptides in the airways, helping to elucidate their pathophysiological roles in asthma. It also inhibits other metalloproteases, such as Endothelin-Converting Enzyme (ECE), making it a useful, though non-specific, biochemical tool [5] [6].
The diagram below illustrates how this compound modulates airway responsiveness by inhibiting key peptidases.
The table below summarizes the inhibitory potency (IC₅₀) of this compound against key metalloproteases.
| Target Enzyme | Reported IC₅₀ Value | Biological Consequence of Inhibition |
|---|---|---|
| Neutral Endopeptidase (NEP) | 0.034 μM [6] | Increased levels of bradykinin and tachykinins (e.g., Substance P), leading to potentiated bronchoconstriction [3] [7]. |
| Endothelin-Converting Enzyme (ECE) | 3.5 μM [6] | Impaired conversion of big endothelin to active endothelin-1, though in vivo effects can be complex and context-dependent [8] [5]. |
| Angiotensin-Converting Enzyme (ACE) | 78 μM [6] | Relatively weak inhibition, minor contribution to overall effect at standard research concentrations. |
Here are detailed methodologies for key experiments investigating the role of NEP in airway responsiveness using this compound.
This protocol is adapted from a double-blind, placebo-controlled, randomized study in asthmatic subjects [3].
This protocol uses a large animal model to study the role of sensory neuropeptides (tachykinins) in acute allergic asthma [7].
When designing experiments with this compound, researchers should consider the following:
This compound remains a valuable, though broad-spectrum, biochemical tool for investigating the role of metalloproteases like NEP in asthma. Its application in both human and animal models has been instrumental in demonstrating the critical modulatory role that airway peptidases play in peptide-mediated bronchoconstriction. The provided protocols and data offer a framework for its use in probing the peptidergic pathways involved in airway hyperresponsiveness.
Gastric ischemia-reperfusion (I/R) injury represents a significant clinical challenge occurring in various pathological conditions such as mesenteric artery embolism, hemorrhagic shock, sepsis, and major abdominal surgeries. The injury process involves an initial ischemic phase characterized by oxygen deprivation followed by reperfusion that paradoxically exacerbates tissue damage through complex molecular mechanisms. Understanding these mechanisms is crucial for developing effective therapeutic interventions.
Phosphoramidon, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has emerged as a potent investigative tool in gastric I/R studies due to its specific inhibition of endothelin-converting enzyme (ECE). The pathophysiological significance of this compound stems from its ability to modulate the endothelin system, particularly by preventing the conversion of the inactive precursor big endothelin-1 to the highly active vasoconstrictor peptide endothelin-1 (ET-1). Research has demonstrated that increased ET-1 production contributes significantly to the pathogenesis of gastric I/R injury through potent vasoconstrictive, pro-inflammatory, and pro-oxidant effects that exacerbate mucosal damage [1].
The therapeutic rationale for this compound application in gastric I/R injury models rests on interrupting this pathological cascade at the enzymatic level. By selectively targeting ECE, this compound offers a mechanistically grounded approach to mitigating the deleterious effects of ET-1 overexpression during reperfusion phases. This application note provides comprehensive experimental data, optimized protocols, and technical considerations for implementing this compound in gastric I/R injury investigations, with particular emphasis on standardized methodologies that enhance reproducibility and translational validity.
Comprehensive experimental investigations have systematically characterized the protective efficacy of this compound in gastric I/R injury models. These studies have employed both macroscopic and histological assessment methods to quantify the extent of mucosal damage and the protective effects conferred by ECE inhibition.
Table 1: this compound Efficacy in Gastric I/R Injury Models
| Parameter | Control I/R Injury | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (60 mg/kg) |
|---|---|---|---|---|
| Macroscopic Injury Score | Severe (3.8±0.4) | Moderate (2.9±0.3) | Mild (1.7±0.2) | Minimal (0.9±0.1) |
| Histological Damage Index | Extensive (4.2±0.3) | Moderate (3.1±0.3) | Mild (1.9±0.2) | Minimal (1.1±0.2) |
| Mucosal Hemorrhage Area (%) | 68.5±5.2 | 52.3±4.7 | 28.6±3.2 | 15.4±2.3 |
| Edema Severity | Severe | Moderate | Mild | Absent-Mild |
The efficacy of this compound exhibits a clear dose-dependency across all assessed parameters, with near-complete protection observed at the highest dosage of 60 mg/kg. Importantly, comparative studies with thiorphan (60 mg/kg), another metalloprotease inhibitor with different enzymatic specificity, demonstrated no significant protective effects, highlighting the specificity of this compound's action through ECE inhibition rather than generalized metalloprotease blockade [1].
Table 2: this compound Target Specificity in Gastric I/R Context
| Molecular Target | Inhibition Potency | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Endothelin-Converting Enzyme (ECE) | High (IC₅₀ ~1 μM) | Reduced ET-1 production | 85% reduction in mature ET-1 levels |
| Neprilysin (NEP) | Moderate | Increased natriuretic peptides | Potentiated ANP/BNP effects |
| Thermolysin | High | Experimental standard | Reference inhibitor |
| Big Endothelin-1 Conversion | >90% inhibition | Decreased vasoactive ET-1 | Vasodilation, improved perfusion |
The target specificity profile confirms that phosphorlamidon's primary mechanism in gastric protection involves preferential ECE inhibition, significantly reducing the conversion of big endothelin-1 to endothelin-1. This enzymatic selectivity translates to specific physiological effects predominantly through the modulation of endothelin-mediated pathways rather than broader metalloprotease inhibition [1] [2]. The stomach-specific expression of ECE further enhances the tissue specificity of this compound's protective effects in gastric I/R models.
While this compound's ECE inhibitory effects represent a well-established mechanism, contemporary research has identified additional molecular pathways relevant to I/R injury that provide broader context for its therapeutic applications. Recent investigations have revealed that cell death pathways including necroptosis, pyroptosis, and ferroptosis significantly contribute to I/R pathology across various tissues [3]. The complex interplay between these programmed cell death mechanisms and the endothelin system may explain additional aspects of this compound's efficacy beyond pure vasomodulation.
In intestinal I/R models, which share pathophysiological similarities with gastric injury, recent research has identified HSP90AA1 as a critical regulator of necroptosis through modulation of phosphorylated MLKL (p-MLKL) [4]. Experimental evidence demonstrates that HSP90AA1 expression increases significantly following I/R injury, and its inhibition attenuates cellular damage. This intersection between stress response pathways and cell death execution mechanisms represents a promising area for investigating potential synergistic effects with ECE inhibition.
The neuroinflammatory axis has emerged as another significant mechanism in I/R pathology, particularly in the context of remote organ damage. Intestinal I/R injury has been shown to disrupt hyaluronan homeostasis in distant organs including the brain, specifically in the hippocampus and striatum, through alterations in Toll-like receptor 4 (TLR4)-NFκB signaling [5] [6]. These findings establish a connection between gastrointestinal I/R and central nervous system inflammation, potentially expanding the therapeutic relevance of this compound beyond local gastric protection.
Recent advances in I/R injury intervention have highlighted several complementary approaches that share mechanistic features with this compound's action:
Hyaluronan Synthesis Inhibition: 4-Methylumbelliferone (4-MU), an inhibitor of hyaluronan synthesis, has demonstrated efficacy in attenuating intestinal I/R-induced neuroinflammation and hippocampal damage, particularly reducing IL6 production in microglial cells [5] [6].
Natural Product Interventions: Gastrodin, a natural compound derived from Gastrodia elata, exhibits multi-target protective effects against cerebral I/R injury through concurrent anti-inflammatory, antioxidant, and anti-cell death properties [7]. This multi-mechanistic approach aligns with current trends in I/R injury management.
Complement System Modulation: Emerging strategies targeting MASP-2 dependent complement activation have shown promise in limiting I/R injury across various organ systems, representing an immunomodulatory approach distinct from direct endothelial regulation [8].
Table 3: Comparison of I/R Injury Therapeutic Approaches
| Therapeutic Agent | Primary Mechanism | Key Effects | Model System |
|---|---|---|---|
| This compound | ECE inhibition | Reduces ET-1, attenuates mucosal damage | Gastric I/R (rat) |
| 4-Methylumbelliferone | Hyaluronan synthesis inhibition | Attenuates neuroinflammation, preserves ECM | Intestinal I/R (rat) |
| Gastrodin | Multi-target: anti-inflammatory, antioxidant | Reduces infarct area, improves neural function | Cerebral I/R (rat) |
| MASP-2 Inhibition | Complement pathway blockade | Limits inflammation, tissue damage | Various I/R models |
Successful application of this compound in gastric I/R injury studies requires attention to several critical methodological details. First, the timing of administration proves crucial—this compound must be delivered immediately before ischemia induction to achieve maximal protective effects, as delayed administration significantly diminishes efficacy. Second, researchers should consider the acidic gastric environment essential for injury induction, as the presence of exogenous HCl (0.15M) dramatically influences injury severity and this compound's protective profile [1].
For experimental designs incorporating molecular analyses, proper tissue processing techniques for ET-1 quantification require meticulous execution. The labile nature of ET-1 peptides necessitates rapid tissue collection, immediate freezing or extraction in specialized buffers, and inclusion of protease inhibitors throughout processing. Additionally, researchers should consider implementing complementary assessment methods including macroscopic scoring, histological evaluation, and molecular analyses to comprehensively characterize protection across structural and functional parameters.
This compound remains a valuable investigational tool for elucidating endothelin system involvement in gastric I/R injury and represents a mechanistically grounded approach to therapeutic intervention. The well-characterized dose-dependent protection, specific ECE targeting, and reproducible efficacy across experimental models support its continued application in gastrointestinal injury research.
Future research directions should explore combination strategies integrating this compound with complementary approaches such as hyaluronan synthesis inhibitors, natural products with multi-target actions, or novel complement pathway modulators. Additionally, investigation of this compound's effects in remote organ protection following gastrointestinal I/R represents a promising area based on emerging evidence of gut-brain axis involvement in I/R pathology [5] [6]. The development of tissue-specific ECE inhibitors with optimized pharmacokinetic profiles may build upon this compound's mechanistic foundation while enhancing therapeutic specificity and potential clinical translatability.
This compound is a naturally occurring low-molecular-weight compound isolated from Streptomyces tanashiensis that functions as a potent inhibitor of zinc metalloproteases. This phosphorous-containing compound acts as a transition-state analog, competitively binding to the active site of metalloproteases through reversible interactions. The chemical structure of this compound consists of N-(α-rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp, with a molecular weight of 544 g/mol [1]. The rhamnose moiety contributes to the compound's stability against spontaneous hydrolysis and influences its inhibitory specificity across different metalloprotease targets [1]. Originally identified as a thermolysin inhibitor, this compound has demonstrated significant inhibitory potency against mammalian neutral endopeptidase (NEP; neprilysin), endothelin-converting enzyme (ECE), and insulin-degrading enzyme (IDE), with varying affinities depending on pH conditions and enzymatic environment [1] [2].
The broad specificity of this compound for metalloproteases in the M4 and M13 families makes it an invaluable pharmacological tool in neuronal studies, particularly for investigating peptide hormone metabolism, neuropeptide signaling pathways, and amyloid peptide degradation [1]. In neuronal contexts, this compound-sensitive enzymes play critical roles in regulating the bioactivity of numerous signaling peptides, including endothelin-1, amyloid-β, enkephalins, and atrial natriuretic peptide. The ability of this compound to cross the blood-brain barrier when administered intranasally further enhances its utility for studying central nervous system protease activity [3]. These properties have established this compound as an essential compound for elucidating metalloprotease functions in both physiological and pathological neuronal processes.
This compound is characterized by several key chemical properties that underlie its biological activity and experimental utility:
The compound consists of three distinct moieties: a rhamnose sugar unit, a phosphoryl transition-state analog, and a dipeptide component (Leu-Trp) that contributes to its protease recognition and binding properties. The this compound structure effectively mimics the tetrahedral intermediate formed during peptide bond hydrolysis, enabling its function as a transition-state analog inhibitor [1].
This compound exerts its inhibitory effects through reversible competitive binding at the active site of zinc metalloproteases. The mechanism involves several critical interactions:
The inhibition potency of this compound varies significantly across different metalloproteases, with reported Ki values ranging from nanomolar to micromolar concentrations depending on the specific enzyme target and assay conditions [1].
Table 1: Inhibition Constants of this compound for Various Metalloproteases
| Enzyme Target | Ki Value | IC₅₀ Range | Experimental Conditions |
|---|---|---|---|
| Neprilysin (NEP) | 3 nM | - | Standard assay conditions [1] |
| Thermolysin | 28 nM | - | Standard assay conditions [1] |
| Pseudolysin | 250 nM | - | Standard assay conditions [1] |
| Endothelin-converting enzyme-1 | - | 14 nM - 8 μM | pH-dependent (more potent at acidic pH) [1] |
| ZMPSTE24 | - | ~5-50 μM | Competitive inhibition [2] |
| Insulin-degrading enzyme | - | ~10-100 μM | Cell-based assays [4] |
This compound-sensitive neutral endopeptidase plays a critical role in the degradation and clearance of amyloid-β peptides in the brain. Research using human induced pluripotent stem cell (iPSC)-derived cortical neurons has demonstrated that this compound-sensitive proteases contribute significantly to Aβ metabolism, particularly in models lacking both NEP and its related enzyme NEP2 [4] [3]. When human neurons were grown in a 3D extracellular matrix environment, inhibition of Aβ-degrading metalloproteases with this compound resulted in increased Aβ deposition, with the resulting aggregates demonstrating immunoreactivity with conformation-dependent anti-amyloid antibodies A11 and OC that recognize pathological Aβ aggregates in Alzheimer's disease brain tissue [4]. These findings establish this compound as a valuable tool for modeling Aβ deposition mechanisms and investigating impaired Aβ clearance in sporadic Alzheimer's disease.
The endothelin system represents another major neuronal pathway regulated by this compound-sensitive enzymes. This compound potently inhibits the conversion of big endothelin-1 to the vasoactive endothelin-1 both in vitro and in vivo, with significant implications for cerebrovascular regulation [5]. Regional distribution studies of endothelin-converting enzyme activity in rat brain have revealed the highest activity in the hypothalamus and medulla oblongata, with both regions showing greater than 80% inhibition by this compound in cytoskeletal fractions [6]. This enzyme localization correlates with known distributions of immunoreactive endothelin-1, ET-1-binding sites, and mRNA for ET-1 in rat brain, suggesting this compound-sensitive ECE completes the synthetic pathway for ET-1 within specific brain regions [6]. The functional significance of this inhibition is demonstrated by the ability of this compound to block the pressor effects of big endothelin-1 without affecting the response to preformed endothelin-1 [5] [7].
While this compound shows weaker inhibition of insulin-degrading enzyme compared to its effects on NEP and ECE, it still serves as a useful pharmacological tool for distinguishing IDE-mediated proteolytic activities in neuronal contexts. Studies using human iPSC-derived cortical neurons have revealed that IDE, rather than NEP, plays the predominant role in Aβ degradation in human neuronal systems [4]. In these models, inhibition of IDE but not NEP significantly reduced Aβ degradation and increased Aβ deposition in 3D culture systems [4]. The ability of this compound to partially inhibit IDE activity provides a means to investigate the contribution of this enzyme to neuronal metabolic processes and amyloid regulation without completely ablating all metalloprotease activity.
The following diagram illustrates the key neuronal signaling pathways modulated by this compound-sensitive metalloproteases:
Diagram 1: Neuronal signaling pathways modulated by this compound-sensitive metalloproteases. This compound inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and insulin-degrading enzyme (IDE), affecting vasoconstriction, amyloid-β deposition, and metabolic regulation.
Table 2: Primary Neuronal Metalloprotease Targets of this compound
| Enzyme Target | Primary Neuronal Function | Effect of this compound Inhibition | Experimental Evidence |
|---|---|---|---|
| Neutral endopeptidase (NEP) | Amyloid-β peptide degradation | Increased Aβ deposition and aggregation | Human iPSC-derived neurons in 3D culture [4] |
| Endothelin-converting enzyme (ECE) | Big ET-1 to ET-1 conversion | Reduced ET-1-mediated vasoconstriction | Rat brain regional studies [6], human forearm model [8] |
| Insulin-degrading enzyme (IDE) | Insulin and amyloid-β degradation | Impaired peptide hormone metabolism | Human neuronal cultures [4] |
| ZMPSTE24 | Prelamin A processing | Accelerated aging phenotypes | Competitive inhibition assays [2] |
This protocol details the assessment of Aβ degradation activity in human iPSC-derived cortical neurons using a fluorescence polarization assay, adapted from published methodology [4].
Cell culture preparation:
Cell lysis and sample preparation:
Aβ degradation reaction:
Incubation and measurement:
Separation and quantification:
The degradation activity is quantified by the decrease in fluorescence signal following the incubation period. This compound-sensitive activity is determined by comparing degradation in inhibitor-treated samples versus vehicle controls. Typically, this compound at 100 µM concentration inhibits a significant portion of metalloprotease-mediated Aβ degradation, though complete ablation may not occur due to the presence of other protease families [4].
This protocol describes the measurement of ECE activity in rat brain regional homogenates using a bioassay approach based on cyclic GMP accumulation [6].
Tissue preparation:
Membrane fraction enrichment:
ECE activity assay:
Bioactivity detection:
ECE activity is quantified by the amount of ET-1 generated, measured either directly by immunoassay or indirectly by cGMP accumulation in reporter cells. This compound inhibition is calculated as percentage reduction in ET-1 formation compared to untreated controls. Typical IC₅₀ values for this compound inhibition of brain ECE activity range from approximately 5 µM in crude preparations to lower values in purified systems [6].
This protocol describes a 3D culture system for visualizing Aβ deposition in live human neurons following inhibition of metalloproteases with this compound [4].
3D culture establishment:
Inhibitor treatment:
Aβ deposition analysis:
Image acquisition and quantification:
The deposition index is calculated as the number of Aβ deposits per unit volume of 3D culture. This compound treatment typically produces a significant increase in both deposit number and size compared to untreated controls. The resulting deposits should show immunoreactivity with conformation-dependent antibodies A11 and OC, confirming their pathological relevance [4].
When successfully implemented, this compound inhibition experiments should yield quantifiable changes in substrate processing and biological outcomes:
The following experimental workflow illustrates the key steps in assessing this compound-mediated inhibition in neuronal systems:
Diagram 2: Experimental workflow for assessing this compound-mediated inhibition in neuronal systems. The process involves system preparation, inhibitor treatment, activity assessment, inhibition analysis, and experimental validation.
Table 3: Troubleshooting Guide for this compound Inhibition Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Low inhibition efficacy | Inhibitor degradation | Prepare fresh this compound solutions; avoid repeated freeze-thaw cycles; check pH stability |
| High background activity | Non-specific protease activity | Include protease inhibitor cocktails lacking metalloprotease inhibitors; optimize reaction conditions |
| Variable results across brain regions | Differential enzyme distribution | Normalize tissue preparations by protein content; verify regional enrichment of target enzymes |
| Poor Aβ deposition in 3D culture | Excessive media changes | Minimize media disturbance; allow extended culture period (10-14 days) |
| Cell toxicity at high inhibitor concentrations | Off-target effects | Titrate this compound concentration; assess cell viability with parallel assays |
| Incomplete big ET-1 conversion | Suboptimal enzyme preparation | Use membrane-enriched fractions; verify big ET-1 substrate quality |
This compound is a potent, competitive inhibitor of zinc metalloproteases originally isolated from Streptomyces tanashiensis [1] [2]. It functions as a transition-state analog, making it a valuable biochemical tool for studying metalloprotease activity and function [3]. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in biological assays [4].
This compound inhibits metalloproteases by targeting the catalytic zinc ion within the enzyme's active site. Structural studies of inhibitor-enzyme complexes reveal that this compound binds to conserved active site residues in a manner similar to that observed in soluble gluzincins like thermolysin, despite the novel structural context of membrane-bound enzymes such as ZMPSTE24 [3].
The table below summarizes this compound's inhibition potency against various metalloproteases:
Table 1: this compound Inhibition of Metalloproteases
| Enzyme Target | Inhibition Potency (Ki/IC₅₀) | Experimental Context | Reference |
|---|---|---|---|
| Thermolysin | Ki = 30 nM (neutral pH) | Model gluzincin metalloprotease | [5] |
| ECE-2 | IC₅₀ = 4 nM | Assay using crude membranes | [5] |
| ZMPSTE24 | Consistent with competitive inhibition | Intramembrane protease; functional assay | [3] |
| NEP 24.11 | Inhibits | Metalloprotease inhibition | [2] |
| Collagenase | Weakly inhibits | Metalloprotease inhibition | [2] |
This protocol is adapted from methods used to characterize ZMPSTE24 inhibition [3].
Diagram 1: Fluorogenic Inhibition Assay Workflow
This compound is used as a control inhibitor in HTS campaigns to identify novel metalloprotease inhibitors [6].
This compound serves as a key tool in phenotypic drug discovery screens. The diagram below illustrates its role in a typical HTS workflow for identifying myelination-promoting compounds, where it can be used to validate targets or as a control.
Diagram 2: HTS Workflow for Phenotypic Screening
Table 2: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low or no inhibition | Loss of inhibitor activity; incorrect pH | Prepare fresh this compound stock; verify assay buffer pH. |
| High background signal | Substrate instability or non-specific cleavage | Include control without enzyme; check substrate purity. |
| Irreproducible IC₅₀ | Enzyme or inhibitor concentration inaccuracies | Precisely determine enzyme concentration; use high-quality, standardized this compound [4]. |
| Poor solubility | Stock solution preparation | Use recommended solvents (water, DMSO) and sonicate if needed. |
This compound remains an indispensable tool for metalloprotease research. Its well-characterized mechanism as a transition-state analog and its applicability across various assay formats—from detailed kinetic studies to large-scale HTS—make it a fundamental reagent for enzymology and drug discovery. Adherence to the detailed protocols and considerations outlined in this document will ensure the reliable and effective use of this compound in metalloprotease activity assays.
To effectively troubleshoot, it's important to understand what phosphoramidon is and why variability can occur.
Here are common issues and step-by-step protocols to address them.
This is a primary source of batch-to-batch variability.
If you suspect a batch has low activity or purity, you can verify it with these methods.
In-Lab Functional Assay: A cell-based assay can confirm the biological potency of your this compound batch.
Supplier Quality Control Metrics: When ordering, you can reference the stringent quality controls used for reagents like phosphoramidites, which face similar challenges. The table below outlines key specifications to look for.
Table: Key Quality Control Metrics for High-Purity Reagents
| Quality Attribute | Standard Grade (for research) | High-Purity Grade (for critical work) | Relevance to this compound |
|---|---|---|---|
| HPLC Purity | ≥ 98% | ≥ 99% | Confirms the main component is present at the advertised level. |
| NMR Purity | ≥ 98% | ≥ 99% | Helps identify and quantify known and unknown impurities. |
| Water Content | Often not specified | ≤ 0.3% | Critical for hygroscopic compounds; ensures stability and accurate dosing. |
| Residual Solvents | Varies | ≤ 4.0% | Confirms proper drying after synthesis. |
Data adapted from TheraPure quality standards [7]
Q1: My experimental results are inconsistent between batches. What is the first thing I should check? A1: Water content is the most likely culprit. Ensure you are using anhydrous solvents for reconstitution and consider implementing the post-dissolution drying step with molecular sieves. Always prepare fresh stock solutions from the lyophilized powder for important experiments.
Q2: What are the documented solubility properties of this compound disodium salt? A2: According to a supplier datasheet, this compound disodium salt is highly soluble in DMSO and water (100 mg/mL, or ~170 mM). It is reported as insoluble in ethanol. For in vivo work, it can be formulated in a homogeneous suspension with a carrier like CMC-Na [2].
Q3: Are there stability concerns I should be aware of during experiments? A3: Yes. The inhibitor's activity can be highly sensitive to the assay conditions. Its inhibitory constant (Ki) for enzymes like thermolysin is highly pH-dependent, varying from nanomolar at pH 5.0 to micromolar at pH 8.5 [1]. Always ensure your this compound is compatible with the deprotection and purification steps of your specific experimental workflow, as some compounds are not stable to acid or oxidizers [4].
The table below summarizes effective this compound concentrations for various enzyme targets from recent studies.
| Enzyme Target | Effective Concentration | Experimental Context / Observed Effect | Source / Model |
|---|---|---|---|
| Endothelin Converting Enzyme (ECE) | 100 µM [1] | Inhibited ER stress & NLRP3 inflammasome activation | Human kidney tubular cells (HK-2) |
| 30 nmol/min [2] | No significant effect on plasma ET-1 or blood flow | Co-infused with ET-1 in humans | |
| 0.25 mg/kg/min [3] | Markedly attenuated hypertensive effect of big ET-1 | Intravenous in animals | |
| ZMPSTE24 | Preliminary IC₅₀ values determined [4] | Consistent with competitive inhibition | Intramolecular quenched-fluorescence assay |
| Angiotensin II (AII) Responses | 10 µM [5] | Significant increase in EC₅₀ for AII | Rat mesenteric & tail artery |
| 100 µM [5] | Blocked AII responses; no effect on ET-1 or AVP | Rat aorta, mesenteric & tail artery | |
| Thermolysin | ( K_i ) of 30 nM [6] | Neutral pH | In vitro |
| ( K_i ) of 1.4 nM [6] | pH 5.0 | In vitro |
Here are solutions to frequently encountered problems when using this compound:
Issue 1: Lack of Observed Inhibition
Issue 2: High or Variable IC₅₀ Values
Issue 3: Unexpected Cellular or Tissue Responses
This workflow outlines key steps to establish an effective this compound concentration for a novel or less-characterized enzyme target.
This methodology, adapted from a study on ZMPSTE24, provides a framework for quantifying this compound's potency [4].
1. Materials and Reagents
2. Experimental Procedure 1. Setup: In a microplate, mix a fixed concentration of the enzyme with varying concentrations of this compound. 2. Pre-incubation: Allow the enzyme and inhibitor to incubate for a set time (e.g., 10-15 minutes) to enable binding. 3. Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate (e.g., Abz-KSKTKSVIK-Dnp) to all wells. 4. Measurement: Immediately monitor the increase in fluorescence (e.g., excitation ~320 nm, emission ~420 nm for Abz/Dnp) over time using a plate reader. The fluorescence increase is proportional to substrate cleavage.
3. Data Analysis 1. Calculate Activity: Determine the initial reaction velocity (V₀) for each this compound concentration from the linear slope of the fluorescence increase. 2. Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the uninhibited control activity (V₀). 3. Plot and Curve Fit: Plot the percentage of enzyme activity against the logarithm of the this compound concentration. Fit the data with a non-linear regression [Inhibitor] vs. response -- Variable slope (four parameters) model. 4. Determine IC₅₀: The IC₅₀ value is the concentration of this compound that reduces the enzyme activity by 50%, derived from the fitted curve.
This compound is a competitive inhibitor and transition-state analog that targets zinc metalloproteases [1]. Its broad specificity means that in a complex biological system, it can simultaneously inhibit several enzymes.
The table below summarizes its known primary and common off-targets to help you identify potential sources of interference in your experiments.
| Target Enzyme | Inhibition Details | Reported Potency (Ki/IC₅₀) | Primary Functional Role |
|---|---|---|---|
| Neprilysin (NEP) [2] | Well-characterized inhibitor [2]. | Information missing | Peptide hormone metabolism, cardiovascular regulation [3] |
| Thermolysin [4] | Model enzyme for structural studies; slow-binding, pH-dependent inhibition [4]. | 1.4 nM (pH 5.0) to 8.5 µM (pH 8.5) [4] | Bacterial protease (model system) |
| Endothelin-Converting Enzyme (ECE) [5] | Inhibits the conversion of Big ET-1 to active Endothelin-1 [5]. | ~4 nM (IC₅₀ for ECE-2) [4] | Vasoconstriction, cardiovascular health [3] |
| ZMPSTE24 [1] | Competitive inhibitor; binding mode conserved with soluble gluzincins [1]. | Lower potency than for soluble gluzincins (predicted) [1] | Nuclear envelope protein processing; associated with progeria [1] |
Here are detailed methodologies and controls you can implement to ensure your experimental results are specific and interpretable.
The most robust strategy is to use selective inhibitors in parallel with this compound.
Fine-tuning your assay conditions can significantly enhance specificity.
Always confirm your findings with a non-inhibitor-based method.
Q1: My assay involves multiple metalloproteases. How can I confirm that this compound is hitting my intended target? A1: Follow the pharmacological control workflow above. The combination of a selective inhibitor and genetic knockdown offers the most compelling evidence for target engagement. Furthermore, characterizing the enzyme's kinetics in your system with and without this compound can show if the inhibition mode (competitive) and potency match literature values for your target [1].
Q2: I'm studying a pathway involving Endothelin-1. How do I dissect the specific role of ECE inhibition by this compound from other potential off-targets? A2: Thiorphan is a critical tool here. Since it inhibits NEP but not ECE [5], you can design an experiment with four conditions: Control, this compound, Thiorphan, and this compound + Thiorphan. Any effect unique to the this compound group that is not seen with Thiorphan alone (e.g., a greater reduction in ET-1 production) can be more confidently attributed to ECE inhibition.
Q3: The ZMPSTE24 study suggests this compound has a lower potency for it. Can I just use a higher concentration to ensure full inhibition of my primary target? A3: This is a common but risky practice. Using a higher concentration increases the likelihood of inhibiting other, less sensitive off-targets. It is far better to use the lowest effective concentration, determined by a rigorous dose-response curve, that achieves the desired effect on your primary target. This minimizes the risk of engaging other pathways [1].
This compound is a naturally occurring phosphoramidate compound isolated from Streptomyces tanashiensis that functions as a potent transition-state analog and competitive inhibitor of various zinc metalloproteases [1] [2]. This small molecule inhibitor (N-(α-rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp) with a molecular weight of 544 g/mol primarily targets enzymes in the M4 and M13 metalloprotease families, including endothelin-converting enzyme (ECE), neprilysin, and thermolysin [3]. The unique structural feature of this compound consists of a dipeptide (Leu-Trp) backbone linked to a rhamnose sugar moiety through a phosphoramidate bond, which contributes to its stability and binding affinity [2] [3].
The inhibition mechanism of this compound involves reversible coordination with the zinc ion present in the active site of metalloproteases, effectively mimicking the tetrahedral transition state during peptide bond hydrolysis [1] [3]. Structural analyses of this compound-enzyme complexes reveal that the inhibitor binds to the active site cleft through multiple interactions: the phosphoramidate group coordinates with the catalytic zinc ion, the leucine and tryptophan side chains occupy corresponding substrate pockets, and the rhamnose moiety extends into the solvent region, contributing to binding specificity and affinity [1] [3]. Understanding this molecular interaction framework is essential for diagnosing and resolving issues with this compound's inhibitory potency in experimental systems.
pH dependence is one of the most significant factors influencing this compound's efficacy, with its inhibitory potency dramatically decreasing under alkaline conditions. The compound exhibits substantially stronger inhibition at acidic pH values, making pH optimization crucial for experimental success.
Table 1: pH-Dependent Inhibition of this compound Against Various Enzymes
| Enzyme Target | pH Condition | Inhibition Potency (IC₅₀/Kᵢ) | Experimental Context |
|---|---|---|---|
| Thermolysin | pH 5.0 | Kᵢ = 1.4 nM | Standard inhibition assay [2] |
| Thermolysin | pH 8.5 | Kᵢ = 8.5 μM | Standard inhibition assay [2] |
| Endothelin-Converting Enzyme (ECE) | Acidic pH | IC₅₀ = 4-14 nM | Crude membrane assays [2] [3] |
| Endothelin-Converting Enzyme (ECE) | Neutral/Alkaline pH | IC₅₀ up to 8 μM | Crude membrane assays [3] |
| ZMPSTE24 | Not specified | Competitive inhibition | Intramolecular quenched-fluorescence assay [1] |
This profound pH sensitivity, particularly for ECE, underscores the importance of pH optimization in assay design. Researchers should note that this compound's potency can decrease by >1000-fold across the pH range of 5.0 to 8.5, potentially explaining poor inhibition results under physiological pH conditions commonly used in experimental systems [2] [3].
This compound demonstrates remarkable selectivity variance across different metalloprotease families, with inhibition potency spanning several orders of magnitude depending on the specific enzyme target.
Table 2: this compound Inhibition Spectrum Across Enzyme Targets
| Enzyme | Family | Inhibition Potency | Experimental Notes |
|---|---|---|---|
| Neprilysin | M13 | Kᵢ = 3 nM | Potent inhibition [3] |
| Thermolysin | M4 | Kᵢ = 28 nM | Potent inhibition [3] |
| ECE-1 | M13 | IC₅₀ = 14 nM - 8 μM | Highly pH-dependent [3] |
| Pseudolysin | M4 | Kᵢ = 250 nM | Moderate inhibition [3] |
| ZMPSTE24 | - | Competitive inhibition | Lower potency than soluble gluzincins [1] |
| Angiotensin-converting enzyme | - | Weak inhibition | Not a primary target [3] |
| Matrix Metalloproteinases (MMPs) | M10 | Not effective | Minimal inhibition observed [4] |
The rhamnose moiety of this compound plays differing roles in enzyme recognition; while its removal reduces potency against ECE, it surprisingly increases inhibition for neprilysin and angiotensin-converting enzyme [3]. This target-specific function highlights the importance of understanding structure-activity relationships for specific experimental applications.
As a competitive inhibitor, this compound's effectiveness is directly influenced by substrate concentration in the reaction system. The inhibition is reversible and follows classic Michaelis-Menten competitive inhibition kinetics, where apparent inhibition potency decreases as substrate concentration increases [1] [3].
The binding affinity between this compound and different metalloproteases varies significantly, with structural studies showing that the overall mode of binding to membrane-bound enzymes like ZMPSTE24 is conserved with soluble gluzincins, though with generally lower potency [1]. This competitive relationship means that substrate concentration must be carefully optimized in experimental systems, as high substrate levels can overcome this compound-mediated inhibition.
Proper buffer selection and pH optimization are critical steps for maintaining this compound potency. The following protocol ensures optimal conditions for this compound-mediated inhibition:
Buffer System Selection: Prepare assay buffers with excellent buffering capacity in the pH 5.5-6.5 range for maximal this compound potency. For ECE inhibition, use MES (pH 5.5-6.5) rather than Tris or HEPES buffers which typically maintain higher pH values [3]. Include zinc ions (typically 1-10 μM) in the buffer to maintain metalloprotease activity, as chelation of zinc by other buffer components can compromise enzyme function.
pH Optimization Steps:
Stability Considerations: this compound is stable at acid or neutral pH for at least 6 days at 37°C, but may degrade under alkaline conditions [3]. Aliquot and store stock solutions at -20°C to prevent freeze-thaw degradation.
Establishing appropriate concentration ranges for this compound is essential for effective inhibition. The following methodology provides systematic determination:
Initial Concentration Screening: Begin with broad concentration ranges based on target enzyme:
IC₅₀ Determination Protocol:
Enzyme-Specific Modifications: For membrane-bound enzymes like ECE or ZMPSTE24 using crude membrane preparations, increase this compound concentrations 3-5 fold to account for potential sequestration by non-target proteins [5] [1]. For intracellular applications, consider cell permeability limitations and potential need for prodrug approaches.
Verifying functional enzyme is crucial when troubleshooting poor this compound inhibition:
Positive Control Establishment:
Alternative Inhibitor Validation:
Activity Calculation:
Significant enzyme activity in the presence of high this compound concentrations (>10 × reported IC₅₀) suggests either incorrect experimental conditions or that the target enzyme is not a this compound-sensitive metalloprotease.
Several factors could explain this lack of inhibition:
Incorrect pH: The most common issue is incorrect assay pH. This compound potency decreases dramatically above pH 7.0. Verify your assay pH is in the optimal 5.5-6.5 range for maximum efficacy, especially for ECE inhibition [3].
Wrong Enzyme Target: this compound only inhibits specific zinc metalloprotease families (primarily M4 and M13). Verify your enzyme is a this compound-sensitive metalloprotease using bioinformatics approaches and positive controls. Note that matrix metalloproteinases (MMPs) are generally not inhibited by this compound [4].
Enzyme Purity Issues: Crude enzyme preparations may contain multiple protease activities, and your measured activity might come from an insensitive protease. Include alternative inhibitors like 1,10-phenanthroline to confirm zinc metalloprotease activity, then optimize this compound conditions [4].
Substrate Concentration Too High: As a competitive inhibitor, this compound's apparent potency decreases with increasing substrate concentration. Ensure you're using substrate concentrations near the Kₘ value, not saturating conditions [1] [3].
Proper handling is essential for maintaining this compound integrity:
Solvent Selection: Prepare stock solutions in ultrapure water or assay buffer at neutral pH. Avoid alkaline solutions which promote degradation [3].
Concentration: Typical stock concentrations range from 1-100 mM. Higher concentrations generally improve stability but ensure solubility limits aren't exceeded.
Storage Conditions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, this compound is stable for at least 6 months, possibly longer.
Stability Monitoring: Periodically check stock solution potency against a standard enzyme like thermolysin. Significant potency loss indicates degradation and necessitates fresh preparation.
Potency discrepancies often arise from methodological differences:
pH Variations: Even small pH differences can cause dramatic potency shifts. Compare your exact assay pH with literature conditions. A change from pH 6.0 to 7.5 can reduce potency 100-fold [2] [3].
Enzyme Source Differences: Enzyme activity and inhibitor sensitivity can vary between recombinant and native preparations, and between species orthologs. Verify you're using the same enzyme source as literature reports.
Assay Condition Differences: Buffer composition, ionic strength, reducing agents, and detergent concentrations can all affect apparent potency. Reproduce literature conditions exactly before modifying.
Pre-incubation Time: this compound can exhibit slow-binding inhibition kinetics against some targets. Extend pre-incubation time to 30-60 minutes to reach equilibrium binding [2].
Cellular and in vivo applications present additional challenges:
Cell Permeability: this compound has limited cell membrane permeability due to its hydrophilic nature and relatively high molecular weight. For intracellular targets, consider microinjection, membrane-permeant analogs, or electroporation for delivery.
In Vivo Efficacy: this compound does effectively inhibit extracellular targets in vivo. Studies show it blocks the pressor and airway-contractile responses to big ET-1 in rats and/or guinea pigs when administered systemically [5].
Stability Considerations: this compound is susceptible to degradation by phosphatases and other enzymes in biological systems. The rhamnose moiety provides some protection against spontaneous hydrolysis, but biological half-life may be limited [3].
Alternative inhibition strategies include:
Broad-Spectrum Zinc Chelators: 1,10-phenanthroline (100-500 μM) or EDTA (1-5 mM) can confirm zinc metalloprotease activity, though they lack specificity [4].
Enzyme-Specific Inhibitors:
Novel Scaffolds: For persistent inhibition issues, consider developing custom inhibitors based on thermolysin-inhibitor structures, as thermolysin serves as a good model for ECE inhibitor design [7].
Systematic troubleshooting of this compound inhibition problems requires careful attention to pH optimization, enzyme-specific characteristics, and appropriate experimental design. The profound pH dependence of this compound, particularly for ECE targets, represents the most common source of experimental failure but can be readily addressed through buffer optimization. When proper conditions are established, this compound remains a valuable tool for investigating zinc metalloprotease function in biochemical and physiological contexts.
Here are answers to some common questions researchers have about measuring phosphoramidon-sensitive peptidase activity:
What does "this compound-sensitive" indicate about my enzyme? If your enzyme's activity is inhibited by this compound, it strongly suggests you are working with a metalloprotease [1]. This compound is a specific, potent inhibitor of this class of enzymes. This sensitivity can be a key diagnostic tool for identifying and characterizing metalloproteases like Endothelin-Converting Enzyme (ECE) and others.
My assay shows low signal or no activity. What could be wrong? Low activity can stem from several issues. First, confirm the presence of essential co-factors, particularly Zinc (Zn²⁺), as many metalloproteases require it for activity [2]. Second, your sample may contain endogenous inhibitors that interfere with the measurement. A common solution is to significantly dilute your sample to reduce the concentration of these inhibitors [2]. Finally, review your sample preparation; the use of detergents like Lubrol can sometimes enhance enzyme activity and accessibility in membrane preparations [1].
How can I distinguish specific activity from background in a crude sample? The most reliable method is to run a parallel control reaction with a specific inhibitor. Including This compound, EDTA, or 1,10-phenanthroline in your control reaction will confirm that the measured activity is due to a metalloprotease. Any activity remaining in the inhibited sample can be attributed to non-specific or background processes [1].
Why is my assay not reproducible? Poor reproducibility often links to pre-analytical sample handling. The activity of many peptidases can be highly unstable. For instance, one study found that freezing samples completely destroyed urinary ACE activity [2]. Ensure you are testing fresh samples or have validated specific storage conditions (e.g., short-term stability at 25°C). Also, standardize your sample preparation protocol to minimize variation.
Challenge: Crude biological samples (like urine, tissue homogenates) often contain small molecules that act as reversible enzyme inhibitors, suppressing the measurable activity and leading to falsely low results. For example, urea, uric acid, and urobilinogen have been identified as major inhibitors of urinary ACE, capable of suppressing up to 90% of its activity [2].
Solution: Sample Dilution Protocol A well-optimized dilution can effectively reduce inhibitor concentration below a significant level without overly diluting the enzyme itself.
Recommended Workflow: The following diagram outlines the key steps for this dilution-based protocol:
Detailed Methodology from Literature [2]:
Challenge: When working with complex enzyme sources like membrane preparations, selectively measuring the conversion of a specific substrate can be difficult due to other interfering proteases.
Solution: Selective Substrate Capture Assay This method uses a specialized substrate and leverages the enzyme's own product-binding properties to achieve high selectivity.
Recommended Workflow: The diagram below illustrates the unique receptor-binding detection method:
Detailed Methodology from Literature [1]:
(3-[¹²⁵I]iodotyrosyl¹³)Big ET-1.[¹²⁵I]ET-1 product binds specifically and rapidly to the ET-1 receptors present in the same membrane preparation.For quick reference, here are the core conditions from the established protocols discussed:
| Parameter | Protocol for Inhibitor Interference [2] | Protocol for Selective Detection [1] |
|---|---|---|
| Target Enzyme | Angiotensin-Converting Enzyme (ACE) | Endothelin-Converting Enzyme (ECE) |
| Sample Type | Human Urine | Guinea Pig Lung Membrane |
| Key Step | 128-fold sample dilution | Product capture by endogenous receptor |
| Critical Reagents | ZnCl₂, fluorescent substrate | Radioiodinated Big ET-1 substrate |
| Inhibition Control | Lisinopril | This compound, EDTA, 1,10-Phenanthroline |
| Detection Method | Fluorescent kinetics | Radioactivity measurement |
Based on the supplier datasheets, the consensus is to store Phosphoramidon disodium salt in a frozen state, protected from light and moisture. The following table summarizes the key storage and handling information.
Table 1: Storage and Handling Specifications for this compound Disodium Salt
| Specification | Tocris Bioscience [1] | Merck Millipore (Calbiochem) [2] | Selleck Chemicals [3] |
|---|---|---|---|
| Long-Term Storage | -20°C | +2°C to +8°C (Protect from light) | Information missing |
| Hygroscopic | Information missing | Yes | Information missing |
| Protect from Light | Information missing | Yes | Information missing |
| Solubility | 58.75 mg/mL in water (100 mM) [1] | 10 mg/mL in DMSO, methanol, or water [2] | 100 mg/mL in DMSO or water (169.64 mM); insoluble in ethanol [3] |
| Form | Information missing | White lyophilized solid [2] | Information missing |
Here are answers to common questions researchers might have when working with this product.
Table 2: Frequently Asked Questions for this compound Disodium Salt
| Question | Answer & Guidance |
|---|---|
| What is the shelf life or expiration date? | The specific shelf life is not provided in the search results. You must refer to the lot-specific Certificate of Analysis (CoA) provided with the product for the definitive expiration date [2]. |
| How should I prepare and store stock solutions? | Reconstitute the product according to your experimental needs. Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions prepared this way are typically stable for up to one month at this temperature [2]. |
| The product is described as hygroscopic. What does this mean for handling? | Hygroscopic materials absorb moisture from the air, which can degrade the product and affect its mass. When handling, allow the vial to equilibrate to room temperature before opening it to prevent condensation of moisture inside the vial. Use the product in a dry environment and reseal it promptly after use [2]. |
| Can this product be shipped at ambient temperature? | One supplier (Selleck Chemicals) states that stability testing shows the product can be shipped without cooling measures [3]. However, upon receipt, you should store it immediately according to the recommended long-term storage conditions. |
The diagram below outlines the general workflow for handling and preparing a stock solution of this compound disodium salt to ensure its stability.
The most critical step is to consult the Certificate of Analysis (CoA) for your specific product batch, as it contains the authoritative expiry date and may have batch-specific storage instructions [2].
| Target | IC₅₀ Value | Experimental Context | Key Findings |
|---|---|---|---|
| Endothelin-Converting Enzyme (ECE) | 3.5 μM [1] | In vitro enzyme assay [1] | Potent inhibition of ECE activity. |
| Neprilysin (NEP) | 0.034 μM (34 nM) [1] | In vitro enzyme assay [1] | Very potent inhibition; primary activity in many contexts. |
| Angiotensin-Converting Enzyme (ACE) | 78 μM [1] | In vitro enzyme assay [1] | Moderate inhibition compared to NEP and ECE. |
| Thermolysin | Ki of 30 nM [2] | In vitro enzyme assay [2] | Classic, potent slow-binding inhibitor. |
| Tumor Cell Invasion | Significant reduction [1] | In vitro using CC531 colon carcinoma cells [1] | Demonstrates functional effect in a cellular model. |
| In Vivo Tumor Growth | Significant reduction [1] | WAG rats with CC531 xenografts (250 mg/rat, i.p.) [1] | Validates biological activity in a live animal model. |
You can use the following established methodologies to validate the biological activity of this compound disodium salt in your experiments.
This protocol is adapted from research on Aβ-degrading proteases and is effective for measuring NEP and IDE-like activities [3].
This protocol is based on experiments demonstrating this compound's effect on colon carcinoma cells [1].
The following diagram illustrates the mechanism of this compound and a generalized workflow for validating its activity in fluorogenic assays.
The quantitative data and methodologies from key studies can help you in designing your own experiments.
Phosphoramidon Inhibition of ECE The following table summarizes experimental data on this compound's inhibition of Endothelin-Converting Enzyme (ECE) from different tissue sources.
| Tissue Source | Enzyme Fraction | IC50 for this compound | Key Experimental Method |
|---|---|---|---|
| Porcine Lung [1] | Membrane-bound ECE (M1) | ~1 µM | ECE solubilized and purified; conversion of big ET-1 to ET-1 measured. |
| Porcine Lung [1] | Soluble fraction (M2, similar to NEP) | ~0.3 nM | Same as above. |
| Rat Brain [2] | Cytoskeletal fraction | ~5 µM | Bioassay based on cyclic GMP accumulation in PK1 cells; confirmed by ELISA. |
A typical protocol for assessing ECE inhibition involves:
EDTA as a Control A standard use of EDTA in characterizing a novel metalloproteinase is:
The following diagram illustrates the core mechanistic difference between these two inhibitors.
When deciding between these inhibitors for your project, please consider:
The table below summarizes the quantitative inhibition data available for this compound.
| Target Enzyme | Inhibition Constant (Ki) | IC₅₀ Value | Citation |
|---|---|---|---|
| Neutral Endopeptidase 24.11 (Neprilysin) | 2 nM | Not Reported | [1] |
| Neprilysin 2 | ~2 nM | Not Reported | [1] |
| Endothelin-Converting Enzyme (ECE) - Porcine Lung M2 | Not Reported | 0.3 nM | [2] |
| Endothelin-Converting Enzyme (ECE) - Porcine Lung M1 | Not Reported | 1 μM | [2] |
| Endothelin-Converting Enzyme (ECE) | Not Reported | 0.68 μM | [1] |
The data in the table comes from different experimental contexts, which is crucial for accurate interpretation.
The following diagram illustrates the key biochemical pathway through which this compound exerts its inhibitory effects.
This diagram shows that this compound has a dual inhibitory role: it blocks the ECE-mediated production of the potent vasoconstrictor ET-1 and simultaneously inhibits NEP, which is responsible for breaking down ET-1 and other bioactive peptides [1] [6]. The net effect on ET-1 signaling can therefore be complex.
The table below summarizes the key similarities and differences between phosphoramidon and talopeptatin based on the search results.
| Feature | This compound | Talopeptin |
|---|---|---|
| Chemical Relationship | Stereoisomer of talopeptin [1] [2] [3] | Stereoisomer of this compound [1] [2] |
| Producing Organism | Streptomyces tanashiensis [3] | Streptomyces mozunensis MK-23 [1] |
| Core Structure | Dipeptide (L-Leu-L-Trp) linked to a 6-deoxysugar (L-rhamnose) via a phosphoramidate bridge [1] | Dipeptide (L-Leu-L-Trp) linked to a 6-deoxysugar (6-deoxy-L-talose) via a phosphoramidate bridge [1] |
| Primary Mechanism | Inhibition of metalloproteases by acting as a transition-state analogue, chelating the active site zinc ion [1] [4] | Inhibition of metalloproteases by acting as a transition-state analogue, chelating the active site zinc ion [1] |
| Key Molecular Target | Thermolysin, Endothelin-Converting Enzyme (ECE), Neutral Endopeptidase 24.11 (NEP) [5] [6] [4] | Thermolysin, Pseudomonas elastase LasB, Neutral Endopeptidase, Endothelin-Converting Enzyme [1] |
| Reported Potency | Thermolysin: Kᵢ ~30 nM (pH dependent, 1.4 nM to 8.5 μM) [4] ECE (porcine lung, M1): IC₅₀ ~1 μM [7] ECE (porcine lung, M2/NEP): IC₅₀ ~0.3 nM [7] | Potent inhibitor, but specific quantitative data (Kᵢ, IC₅₀) against various targets not available in search results [1] |
A primary difference lies in the stereochemistry of the deoxysugar moiety. The search results indicate that the deoxysugar transferase enzyme in the biosynthetic pathway, TalC, is flexible and can attach either L-rhamnose (resulting in this compound) or 6-deoxy-L-talose (resulting in talopeptin) [1]. This slight structural variation can influence how the molecule interacts with and inhibits different protease enzymes.
This compound has been extensively used as a tool to study various biological processes, providing a context for its and talopeptin's application.
The following diagram illustrates a typical experimental workflow for using these inhibitors in research, based on the methodologies from the search results.
When deciding between these inhibitors for your research, consider the following:
The following table summarizes the technical information for phosphoramidon disodium as provided by several biochemical suppliers.
| Vendor | Catalog Number / Reference | Purity | Reported Biological Activity (IC50) | Solubility | Storage Conditions |
|---|---|---|---|---|---|
| Selleckchem [1] | S738201 | 99.86% | ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [1] | DMSO: 100 mg/mL; Water: 100 mg/mL [1] | Not specified |
| MedChemExpress (MCE) [2] | N/A | Not specified | Thermolysin: 0.4 µg/mL; ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [2] | DMSO: 100 mg/mL; Water: ≥140 mg/mL [2] | 4°C, sealed, dry [2] |
| Sigma-Aldrich (Calbiochem) [3] | 525276 | Not specified | Inhibits big endothelin-1 to endothelin conversion: 4.6 µM [3] | DMSO: 10 mg/mL; Water: soluble [3] | 2-8°C, desiccated, protect from light [3] |
| R&D Systems [4] | 6333 | ≥95% | Neutral endopeptidase (Neprilysin) and ECE inhibitor [4] | Water: 100 mM [4] | -20°C [4] |
| ISCA Biochemicals [5] | PI-130 | ≥97% (HPLC) | Metalloendopeptidase inhibitor; Potent inhibitor of thermolysin [5] | Water: 50 mg/mL [5] | Frozen, desiccated, in the dark [5] |
| Lifeasible [6] | ALK-0421 | 99.83% | Thermolysin: 0.4 µg/mL; ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [6] | DMSO: 100 mg/mL; Water: 100 mg/mL [6] | 4°C, sealed, away from moisture [6] |
This compound disodium is a naturally occurring metalloprotease inhibitor originally isolated from Streptomyces tanashiensis [5] [7]. It acts as a potent and specific inhibitor of several zinc metalloproteases.
The diagram below illustrates the primary signaling pathways and biological processes that this compound disodium impacts through its inhibition of key enzymes.
The search results reference several experimental methodologies that utilize this compound disodium. Here are detailed protocols based on the cited literature.
This protocol is adapted from studies on endothelin-converting enzyme (ECE) activity [2] [6].
This protocol is based on research investigating the effect of this compound on the pressor response to big endothelin-1 in rats [2] [6].
Since the available data comes from vendor-provided specifications, a rigorous quality assessment requires additional steps.